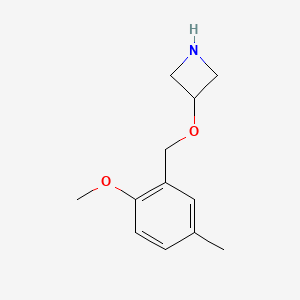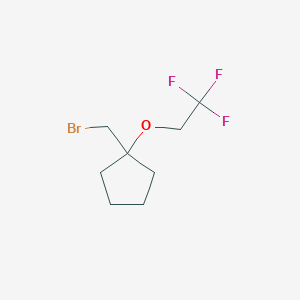
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane is an organic compound that features a cyclopentane ring substituted with a bromomethyl group and a trifluoroethoxy group. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their unique reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: This step often involves the bromination of a methyl group attached to the cyclopentane ring using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Trifluoroethoxy Group: This can be done through nucleophilic substitution reactions where a trifluoroethanol derivative reacts with a suitable leaving group on the cyclopentane ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane may have various applications in scientific research, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Possible applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with Cellular Membranes: Affecting membrane properties and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)cyclopentane: Lacks the trifluoroethoxy group.
1-(2,2,2-Trifluoroethoxy)cyclopentane: Lacks the bromomethyl group.
1-(Chloromethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane is unique due to the presence of both the bromomethyl and trifluoroethoxy groups, which can impart distinct reactivity and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H12BrF3O |
|---|---|
Molekulargewicht |
261.08 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane |
InChI |
InChI=1S/C8H12BrF3O/c9-5-7(3-1-2-4-7)13-6-8(10,11)12/h1-6H2 |
InChI-Schlüssel |
FZNVDHIRXBLJBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CBr)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


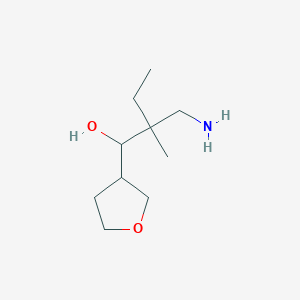

![4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15326730.png)
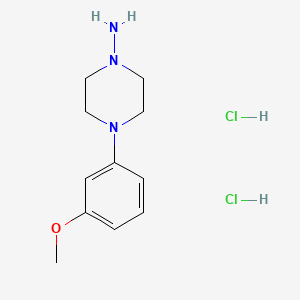
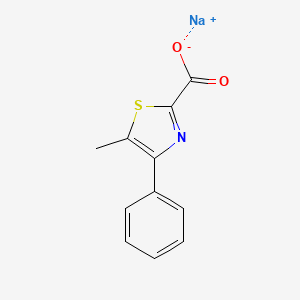
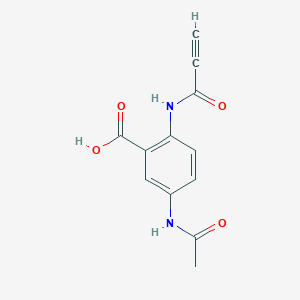

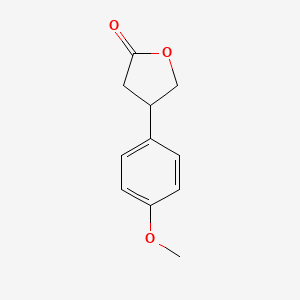
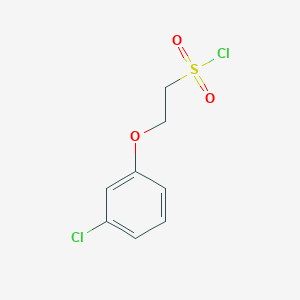
![Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B15326773.png)
![(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B15326786.png)
![decahydro-1H-pyrido[2,3-c]azepin-9-one](/img/structure/B15326800.png)
![2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B15326805.png)
